2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of azetidine and pyrrolidine rings within its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit diversified biological and pharmacological activity . For instance, Pyrazinamide, a first-line drug used in shortening TB therapy, has been used as a base for designing novel derivatives with anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular effects.
Action Environment
It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development , suggesting that they may be stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the azetidine ring through a [2+2] cycloaddition reaction involving an imine and an alkene . The pyrrolidine ring can be introduced through a subsequent cyclization step involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nitrogen-containing compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Known for its use in the synthesis of β-lactam antibiotics like penicillin and cephalosporin.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its ability to interact with various biological targets.
Uniqueness
2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is unique due to the combination of azetidine and pyrrolidine rings within its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(pyrazine-2-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-12(16-5-1-2-6-16)10-8-17(9-10)13(19)11-7-14-3-4-15-11/h3-4,7,10H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJWMWSKYXHPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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